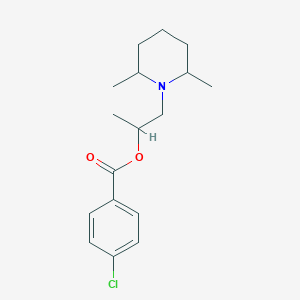![molecular formula C29H29N3O2 B11595007 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B11595007.png)
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-(4-methylphenyl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-(4-methylphenyl)phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phthalazinone core, a benzylpiperidine moiety, and a methylphenyl group, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-(4-methylphenyl)phthalazin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzylpiperidine Intermediate: This step involves the reaction of piperidine with benzyl chloride under basic conditions to form 4-benzylpiperidine.
Synthesis of the Phthalazinone Core: The phthalazinone core can be synthesized by cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.
Coupling Reaction: The final step involves coupling the benzylpiperidine intermediate with the phthalazinone core in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-(4-methylphenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-(4-methylphenyl)phthalazin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-(4-methylphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the phthalazinone core could inhibit specific enzymes involved in disease pathways. These interactions can modulate biological processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one: Similar structure with a methoxyphenyl group instead of a methylphenyl group.
4-(4-methylphenyl)-2-(4-piperidinyl)-1(2H)-phthalazinone: Lacks the benzyl group on the piperidine moiety.
Uniqueness
The unique combination of the benzylpiperidine moiety and the phthalazinone core in 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-(4-methylphenyl)phthalazin-1(2H)-one provides distinct chemical properties and biological activities that differentiate it from similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C29H29N3O2 |
|---|---|
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-(4-methylphenyl)phthalazin-1-one |
InChI |
InChI=1S/C29H29N3O2/c1-21-11-13-24(14-12-21)28-25-9-5-6-10-26(25)29(34)32(30-28)20-27(33)31-17-15-23(16-18-31)19-22-7-3-2-4-8-22/h2-14,23H,15-20H2,1H3 |
Clé InChI |
VGSPGTQOJUIRIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B11594928.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-carboxamide](/img/structure/B11594936.png)
![5-Amino-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B11594943.png)
![2-methoxyethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11594957.png)
![6-[3-(naphthalen-1-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11594962.png)
![(2E)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11594969.png)
![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11594976.png)
![5-(2-(Pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594980.png)

![2-hydroxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11594986.png)
![3-benzylsulfanyl-7-(4-methoxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11594994.png)
![4,4'-{[(2-phenylethyl)imino]dimethanediyl}bis(N,N-dimethylaniline)](/img/structure/B11594995.png)
![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11594996.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11595005.png)
